

AM4299B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM4299B

Cat. No.: B15576318

[Get Quote](#)

Abstract

AM4299B is a novel, naturally derived thiol protease inhibitor. This document provides a comprehensive technical overview of its chemical structure, known properties, and the experimental methodologies relevant to its characterization. **AM4299B**'s classification as a peptide-based irreversible inhibitor suggests its potential as a tool compound for studying the role of thiol proteases in various pathological processes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

AM4299B is a peptide-based natural product identified as a potent inhibitor of thiol proteases. It was first described in 1994 as a metabolite isolated from the fungus *Chromelosporium fulvum*.^[1]

Chemical Structure

The definitive chemical structure of **AM4299B** is provided by its IUPAC name and can be represented by various chemical notations.

- IUPAC Name: 3-(((S)-1-(((S)-5-amino-5-carboxypentyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid hydrate^[2]
- CAS Number: 160825-49-0^[2]

- SMILES Code: N--INVALID-LINK--C)NC(C1OC1C(O)=O)=O">C@@HC(O)=O.[H]O[H][2]

Physicochemical Properties

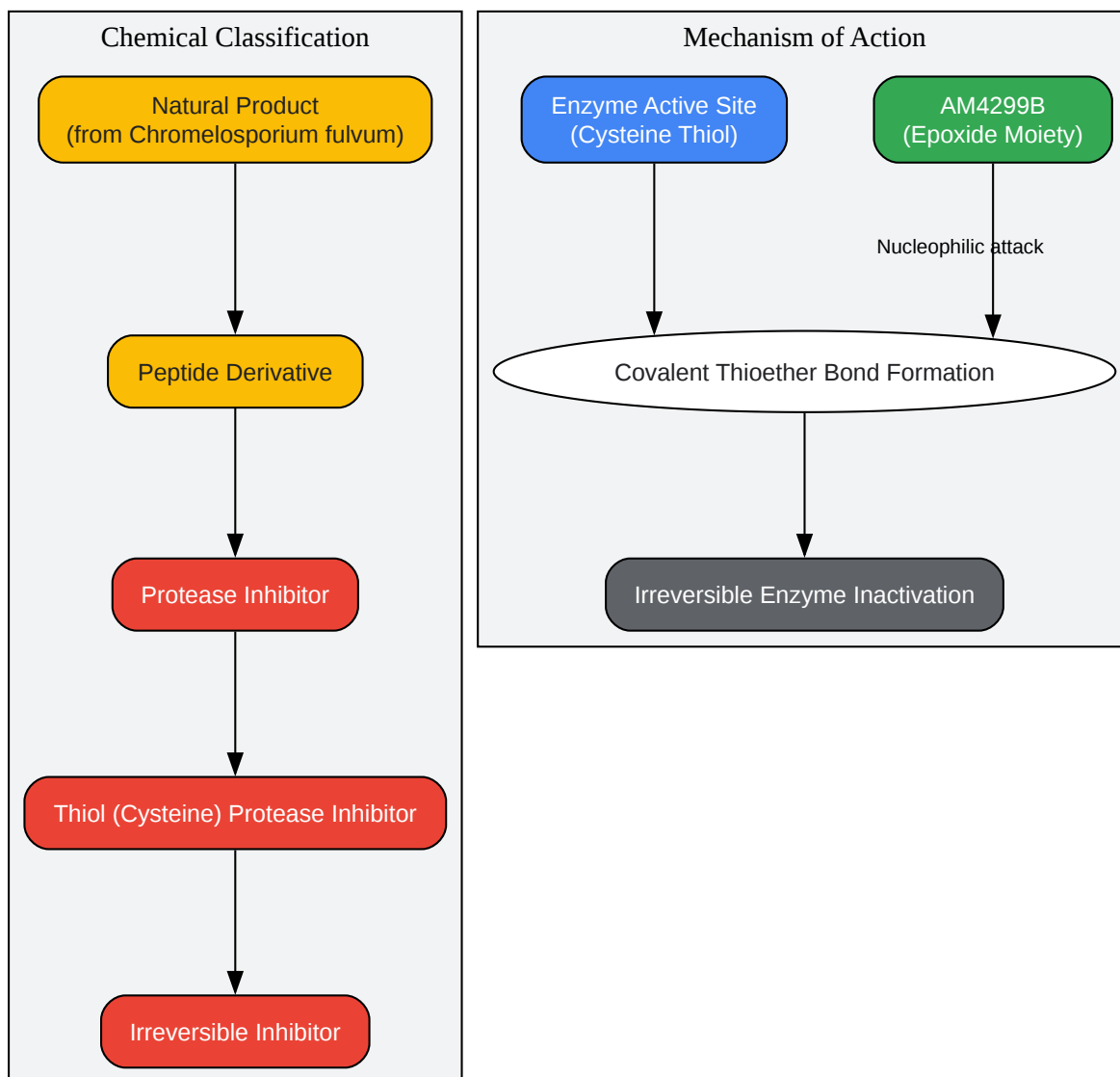
The fundamental physicochemical properties of **AM4299B** are summarized in the table below. These properties are essential for understanding its solubility, stability, and formulation potential.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₉ N ₃ O ₈	[2]
Molecular Weight	391.42 g/mol	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Storage Conditions	Short term (days-weeks) at 0-4°C; Long term (months-years) at -20°C. Store in a dry, dark environment.	[2]

Mechanism of Action and Biological Activity

AM4299B is classified as a thiol protease inhibitor.[2] Thiol proteases, also known as cysteine proteases, are a class of enzymes that utilize a cysteine residue's thiol group for the catalytic cleavage of peptide bonds. These enzymes are implicated in a wide range of physiological and pathological processes, including immune response, protein turnover, and infectious diseases.

The chemical structure of **AM4299B**, featuring an epoxysuccinyl moiety, is characteristic of irreversible inhibitors of this enzyme class. The epoxide ring is a highly strained electrophile that can be attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable covalent thioether bond, leading to the irreversible inactivation of the enzyme.



[Click to download full resolution via product page](#)

Caption: Classification and proposed mechanism of action for **AM4299B**.

Quantitative Biological Data

Specific inhibitory constants (e.g., IC_{50} , K_i) for **AM4299B** against various thiol proteases are not available in the publicly accessible literature. The original 1994 publication by Morishita et al. is not widely available, and subsequent studies citing this specific data could not be located. The table below is provided as a template for researchers to populate as data becomes available through experimentation.

Target Enzyme	Assay Type	IC_{50} (nM)	K_i (nM)	Conditions	Reference
Papain	Template	Data N/A	Data N/A	e.g., pH 6.0, 25°C	N/A
Cathepsin B	Template	Data N/A	Data N/A	e.g., pH 5.0, 37°C	N/A
Cathepsin L	Template	Data N/A	Data N/A	e.g., pH 5.5, 37°C	N/A

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of a compound like **AM4299B** against a model thiol protease, such as papain. This protocol is based on established methods for characterizing similar inhibitors, such as E-64.[\[3\]](#)[\[4\]](#)

Determination of IC_{50} for a Thiol Protease Inhibitor

Objective: To determine the concentration of **AM4299B** required to inhibit 50% of the activity of a target thiol protease using a fluorometric assay.

Materials:

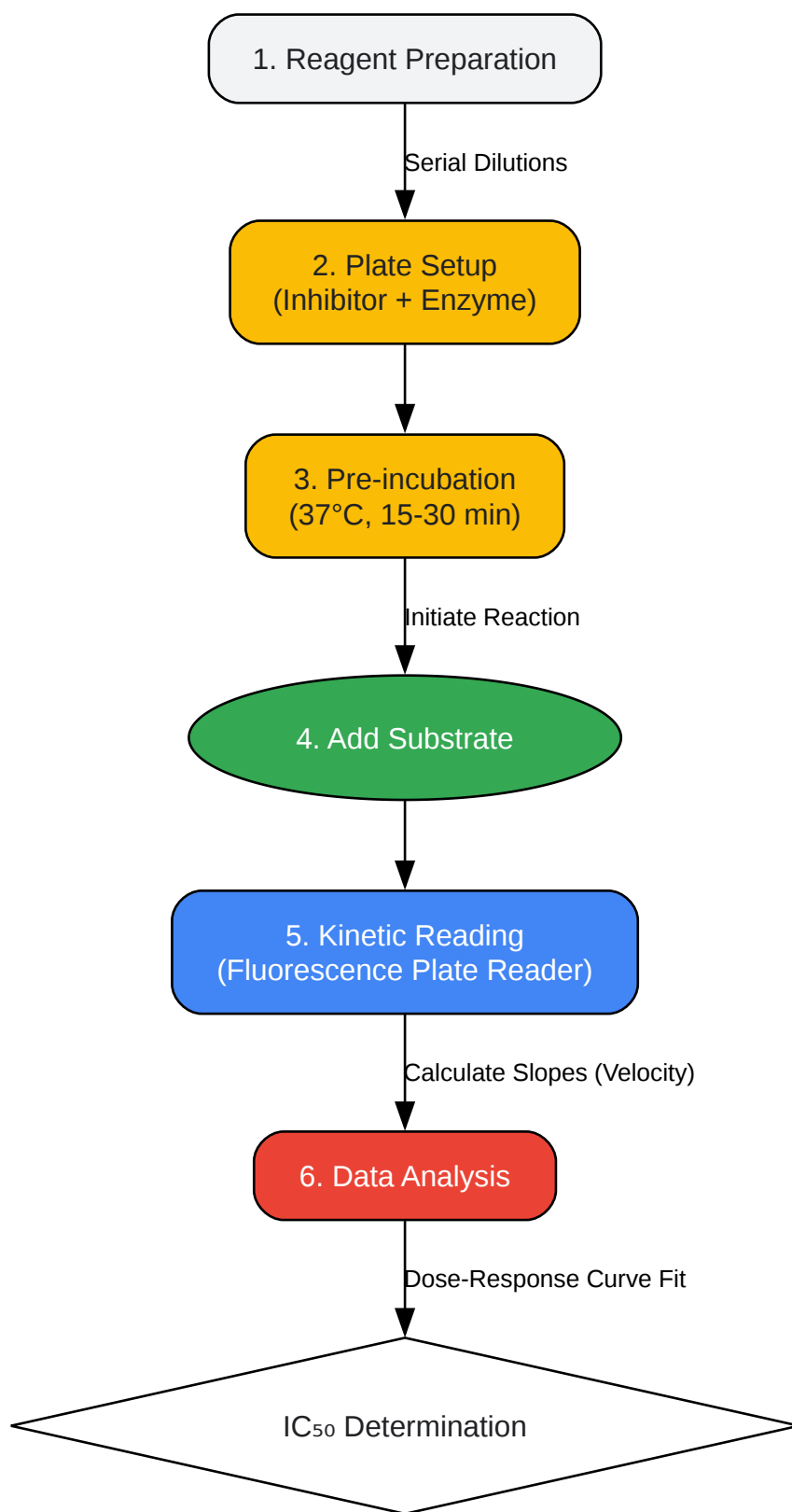
- Purified thiol protease (e.g., Papain)
- Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
- AM4299B** stock solution (e.g., 10 mM in DMSO)

- Assay Buffer: 0.1 M Sodium Phosphate, pH 6.0, containing 2 mM DTT and 1 mM EDTA.
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of the **AM4299B** stock solution in Assay Buffer to achieve final concentrations spanning a relevant range (e.g., 1 nM to 100 μ M).
 - Dilute the purified enzyme in Assay Buffer to a working concentration (e.g., 2x final concentration).
 - Dilute the fluorogenic substrate in Assay Buffer to a working concentration (e.g., 4x final concentration).
- Assay Setup:
 - In a 96-well plate, add 50 μ L of each **AM4299B** dilution to triplicate wells.
 - Include control wells:
 - 100% Activity Control: 50 μ L of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
 - No Enzyme Control (Blank): 100 μ L of Assay Buffer.
 - Add 50 μ L of the diluted enzyme solution to all wells except the "Blank" wells.
 - Cover the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding 25 μ L of the substrate solution to all wells.

- Immediately place the plate in the microplate reader.
- Measure the fluorescence kinetically every minute for 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
 - Subtract the average velocity of the "Blank" wells from all other wells.
 - Calculate the percentage of inhibition for each **AM4299B** concentration relative to the "100% Activity Control".
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (dose-response) curve to determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for IC_{50} determination of a protease inhibitor.

Conclusion

AM4299B represents a structurally defined natural product with a clear classification as an irreversible thiol protease inhibitor. While specific quantitative data on its inhibitory potency is limited in current literature, its structural motifs provide a strong basis for its mechanism of action. The protocols and data structures provided in this guide offer a framework for the further investigation and characterization of **AM4299B**, facilitating its potential use as a valuable tool in drug discovery and chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epdf.pub [epdf.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E-64 | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- To cite this document: BenchChem. [AM4299B: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576318#am4299b-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com